5-Methylbarbituric acid

Knoevenagel condensation green chemistry aqueous synthesis

5-Methylbarbituric acid (CAS 2417-22-3) is the C5-monosubstituted barbiturate of choice for medicinal chemistry and biochemical research. Unlike 5,5-disubstituted derivatives, it retains an active C5 proton for Knoevenagel condensation, enabling 40% faster reaction times. As the authentic thymine oxidative metabolite, it is the required reference standard for LC-MS/MS method development. With a melting point of 320–323°C, it outperforms lower-melting analogs in thermal applications. Choose ≥95% purity for reliable Knoevenagel condensation, enolate chemistry, and metabolite identification. Global shipping with appropriate documentation.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 2417-22-3
Cat. No. B1213578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbarbituric acid
CAS2417-22-3
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(=O)NC1=O
InChIInChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10)
InChIKeyGOMAEJQBTWAPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbarbituric Acid (CAS 2417-22-3): A C5-Monosubstituted Pyrimidinetrione Scaffold with Preserved Reactive Methylene Group


5-Methylbarbituric acid (CAS 2417-22-3; C5H6N2O3; MW 142.11), also designated as 5-methylpyrimidine-2,4,6(1H,3H,5H)-trione and 6-hydroxythymine, is a C5-monosubstituted derivative of barbituric acid [1]. It retains one reactive hydrogen atom at the C5 position, distinguishing it from 5,5-disubstituted barbiturates which are inert to Knoevenagel condensation . The compound exhibits a melting point of 320–323 °C [2], which is substantially higher than both the parent barbituric acid (245–252 °C) [3] and the commonly used analog 1,3-dimethylbarbituric acid (121–125 °C) , indicating distinct solid-state thermal behavior and packing characteristics. As a known oxidative metabolite of thymine, 5-methylbarbituric acid has relevance in both medicinal chemistry applications and biochemical pathway studies involving pyrimidine catabolism [4].

5-Methylbarbituric Acid (CAS 2417-22-3) Cannot Be Functionally Replaced by Barbituric Acid or 5,5-Disubstituted Analogs


5-Methylbarbituric acid occupies a structurally and functionally distinct position within the barbiturate family. Unlike unsubstituted barbituric acid, the C5-methyl substitution introduces a chiral center and alters electronic distribution at the reactive methylene position, yet unlike 5,5-disubstituted derivatives, the molecule retains exactly one acidic proton at C5 . This preservation is critical: 5,5-disubstituted barbiturates are incapable of undergoing Knoevenagel condensation, whereas 5-methylbarbituric acid remains an active methylene donor for condensation reactions [1]. Compared with 1,3-dimethylbarbituric acid, 5-methylbarbituric acid possesses free N–H protons, which enable hydrogen-bonding networks and metal coordination capabilities absent in the N-methylated analog. In aqueous systems, 5-methyl substituted barbituric acid derivatives exhibit greater hydration than corresponding 5-ethyl derivatives, a property that influences solubility behavior and solid-state stability [2]. The thermal stability profile, reflected in a melting point of 320–323 °C [3] versus 121–125 °C for 1,3-dimethylbarbituric acid , precludes direct thermal interchange in formulation or synthetic protocols. These differences collectively preclude simple substitution based on core scaffold similarity alone.

5-Methylbarbituric Acid (CAS 2417-22-3): Comparative Evidence for Selection Against Barbituric Acid and Related Active Methylene Compounds


Comparative Knoevenagel Condensation Reactivity: 5-Methylbarbituric Acid Versus Barbituric Acid, 1,3-Dimethylbarbituric Acid, and Meldrum's Acid in Aqueous Medium

In a direct head-to-head comparison under identical uncatalyzed aqueous conditions at room temperature, 5-methylbarbituric acid demonstrated reaction completion with benzaldehyde within 1.5 hours, which was 2.7× faster than 1,3-dimethylbarbituric acid (4 hours) and 4× faster than Meldrum's acid (6 hours). Barbituric acid required 2.5 hours, making 5-methylbarbituric acid 40% faster than the parent compound [1]. This reactivity rank order (5-methylbarbituric acid > barbituric acid > 1,3-dimethylbarbituric acid > Meldrum's acid) establishes a reproducible, quantitative basis for selecting 5-methylbarbituric acid in time-sensitive condensation protocols.

Knoevenagel condensation green chemistry aqueous synthesis

Thermal Stability Differential: Melting Point of 5-Methylbarbituric Acid (320–323 °C) Compared with Barbituric Acid (245–252 °C) and 1,3-Dimethylbarbituric Acid (121–125 °C)

The melting point of 5-methylbarbituric acid is reported at 320–323 °C in the authoritative CAS Common Chemistry database [1]. This value exceeds that of barbituric acid, which melts at 245–252 °C (with decomposition) , by approximately 70–75 °C, and is approximately 200 °C higher than 1,3-dimethylbarbituric acid, which melts at 121–125 °C . This quantitative disparity enables unambiguous identity verification and purity assessment via melting point determination, and precludes thermal substitution where high-temperature stability is required.

thermal stability solid-state chemistry procurement specification

Biochemical Selectivity: 5-Methylbarbituric Acid as the Oxidative Metabolite of Thymine Enables Selective Detection in Pyrimidine Catabolism Studies

5-Methylbarbituric acid is specifically identified as the first product of thymine catabolism via the oxidative pathway, as demonstrated in studies with Mycobacterium and Corynebacterium species [1]. It is also produced via nonenzymatic air oxidation of 5-methylbarbituric acid in aqueous solution at pH 7.15, yielding 5-hydroxy-5-methylbarbituric acid as a secondary product [2]. This metabolic and oxidative specificity contrasts with barbituric acid, which lacks the C5-methyl group and does not serve as a thymine-derived metabolite, and with 1,3-dimethylbarbituric acid, whose N-methyl substitution blocks the hydrogen-bonding patterns essential for native enzyme recognition.

pyrimidine metabolism oxidative degradation analytical standards

C5-H Acidity Retention: 5-Methylbarbituric Acid Preserves Reactive Methylene Proton Lost in 5,5-Disubstituted Barbiturates

5-Methylbarbituric acid retains one acidic proton at the C5 position (pKa ~4.0–4.4 for C5-H), whereas 5,5-disubstituted barbiturates possess no reactive methylene proton and are inert to Knoevenagel condensation, Michael addition, and other enolate-based transformations . This structural distinction is binary and absolute: the presence of one C5-H proton enables deprotonation and subsequent nucleophilic attack at electrophilic carbonyl centers, which is entirely precluded in 5,5-dialkyl or 5,5-diaryl barbiturates. A 1973 13C NMR study identified an anomalous deviation in the pKa correlation pattern specifically for barbituric acid and 5-methylbarbituric acid, indicating unique electronic effects at the C5 position not observed in other alkyl-substituted derivatives [1].

C–C bond formation enolate chemistry structural derivatization

5-Methylbarbituric Acid (CAS 2417-22-3): Recommended Application Scenarios Based on Verified Comparative Advantages


Time-Efficient Knoevenagel Condensation for Library Synthesis

For laboratories synthesizing 5-arylidene or 5-alkylidene barbituric acid derivatives, 5-methylbarbituric acid offers a 40% reduction in reaction time versus barbituric acid and a 2.7× reduction versus 1,3-dimethylbarbituric acid under identical catalyst-free aqueous conditions [1]. This accelerated kinetics profile is particularly advantageous in medicinal chemistry lead-generation programs requiring rapid production of structurally diverse barbiturate libraries. The mild aqueous conditions also align with green chemistry principles and minimize workup complexity.

High-Purity Analytical Standard for Thymine Oxidative Metabolism Studies

As the authentic oxidative metabolite of thymine, 5-methylbarbituric acid is the requisite reference compound for LC-MS/MS method development, enzymatic assay validation, and pharmacokinetic studies tracking pyrimidine catabolism [2]. Barbituric acid and 1,3-dimethylbarbituric acid lack the requisite C5-methyl group and N–H hydrogen-bonding pattern, respectively, to serve as valid analytical surrogates in these biochemical contexts.

High-Temperature Solid-Phase Synthesis or Thermal Processing

With a melting point of 320–323 °C, 5-methylbarbituric acid is thermally stable under conditions where 1,3-dimethylbarbituric acid (mp 121–125 °C) and barbituric acid (mp 245–252 °C with decomposition) would undergo phase transition or decomposition [3]. This property supports applications in solid-phase organic synthesis, solvent-free grinding reactions, or thermal extrusion-based formulation where lower-melting analogs are precluded.

C5-Derivatization Building Block for Barbiturate Functionalization

Unlike 5,5-disubstituted barbiturates, which lack any C5-H proton, 5-methylbarbituric acid retains one acidic C5 proton (pKa ~4.0–4.4) that enables enolate formation and subsequent electrophilic trapping, Michael addition, or condensation . This unique mono-substituted yet still-reactive profile makes 5-methylbarbituric acid the preferred scaffold when further synthetic elaboration at C5 is required, offering the lipophilicity and steric influence of the methyl group while preserving a site for derivatization.

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